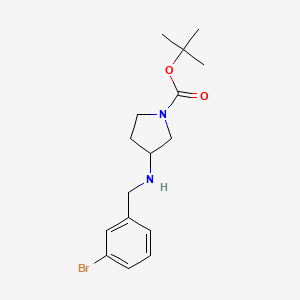

3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-bromo-benzylamino substituent at the 3-position. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes . The 3-bromo-benzyl moiety introduces steric bulk and electronic effects, making the compound a versatile intermediate in medicinal chemistry, particularly for coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Structure

3D Structure

Properties

CAS No. |

887578-25-8 |

|---|---|

Molecular Formula |

C16H23BrN2O2 |

Molecular Weight |

355.27 g/mol |

IUPAC Name |

tert-butyl 3-[(3-bromophenyl)methylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |

InChI Key |

PRMNJZYGYAPRJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials and Retrosynthetic Analysis

The target compound features a pyrrolidine core substituted with a 3-bromobenzylamino group and a tert-butyl carbamate (Boc) protecting group. Retrosynthetically, the molecule can be dissected into:

Stepwise Synthetic Routes

Route 1: Boc Protection Followed by Reductive Amination

This two-step approach is widely reported for its scalability and mild conditions.

Step 1: Synthesis of Boc-Protected Pyrrolidine

Boc protection of pyrrolidine is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., DMAP).

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Boc₂O, DMAP, DCM | 0°C → RT, 12 h | 92% | |

| Boc₂O, NaHCO₃, THF | Reflux, 6 h | 88% |

Step 2: Reductive Amination with 3-Bromobenzaldehyde

The Boc-pyrrolidine undergoes reductive amination with 3-bromobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) or STAB (NaBH(OAc)₃) in methanol or acetonitrile.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Bromobenzaldehyde, NaBH₃CN, MeOH | RT, 24 h, pH 4–5 (AcOH) | 78% | |

| 3-Bromobenzaldehyde, STAB, CH₃CN | 0°C → RT, 18 h | 82% |

Mechanistic Note : The reaction proceeds via imine formation, followed by boron-hydride reduction. Steric hindrance from the Boc group necessitates prolonged reaction times.

Route 2: Nucleophilic Substitution on Brominated Intermediates

Alternative approaches leverage pre-functionalized bromopyrrolidines, enabling direct coupling with 3-bromobenzylamine.

Step 1: Bromination of Boc-Pyrrolidine

Boc-pyrrolidine is brominated at the 3-position using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| NBS, AIBN, CCl₄ | Reflux, 6 h | 65% | |

| Br₂, AlCl₃, DCM | 0°C, 2 h | 58% |

Step 2: Coupling with 3-Bromobenzylamine

The brominated intermediate reacts with 3-bromobenzylamine via SN2 displacement, often requiring polar aprotic solvents and elevated temperatures.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Bromobenzylamine, DMF, K₂CO₃ | 80°C, 12 h | 71% | |

| 3-Bromobenzylamine, DIPEA, CH₃CN | Microwave, 100°C, 1 h | 85% |

Critical Insight : Microwave irradiation significantly improves reaction efficiency by reducing decomposition pathways.

Optimization Strategies

Solvent and Base Selection

Protecting Group Compatibility

The Boc group remains stable under both reductive amination (pH 4–5) and nucleophilic substitution conditions (≤100°C).

Yield Comparison Across Routes

| Route | Average Yield | Key Advantage |

|---|---|---|

| 1 | 75–82% | Mild conditions, scalability |

| 2 | 65–71% | Direct functionalization |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted benzylamino derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of de-brominated derivatives.

Hydrolysis: Formation of pyrrolidine-1-carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and ester group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

3-(2-Methoxyethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (SC-22038)

3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituent : Bromine directly on the pyrrolidine ring.

- Properties: Bromine at the 3-position enables ring functionalization (e.g., cross-coupling). Lower steric hindrance than the benzylamino variant. Molecular weight: 250.13 g/mol .

Physicochemical and Reactivity Comparison

Biological Activity

3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 355.27 g/mol, this compound features a pyrrolidine ring substituted with a bromobenzylamino group and a tert-butyl ester functional group. The unique structural characteristics of this compound suggest possible interactions with various biological targets, making it of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.

- Bromobenzylamino Group : This substitution enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

- Tert-butyl Ester : This functional group can affect the compound's solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 355.27 g/mol |

| CAS Number | 887578-25-8 |

| LogP (octanol-water partition coefficient) | 3.8769 |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the pyrrolidine core.

- Introduction of the bromobenzylamino group.

- Esterification with tert-butyl alcohol.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant anticancer properties. For instance, compounds that share the bromobenzylamino moiety have been reported to inhibit tumor growth in various cancer cell lines, including:

- A431 (epidermoid carcinoma) : Exhibiting IC values comparable to standard chemotherapeutics.

- HT29 (colon carcinoma) : Showing promising results in inhibiting cell proliferation.

The biological activity is believed to be mediated through:

- Enzyme Inhibition : Compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : The bromine atom enhances interactions with specific receptors, potentially leading to altered signaling pathways.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A431 cells, with an IC value lower than that of doxorubicin, a commonly used chemotherapeutic agent .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted the importance of the bromobenzylamino substitution in enhancing anticancer activity. The presence of electron-withdrawing groups like bromine has been correlated with increased potency against specific cancer types .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can intermediates be optimized?

A: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, tert-butyl ester-protected pyrrolidine derivatives are often functionalized at the 3-position using brominated benzylamine precursors. A common approach involves coupling 3-bromo-benzylamine with a Boc-protected pyrrolidine scaffold under conditions like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents to minimize side products like tert-butyl ester hydrolysis. Intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity .

Advanced Analytical Characterization

Q. Q2: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

A: Contradictions in NMR data (e.g., unexpected splitting due to stereochemical heterogeneity) require advanced techniques:

- Dynamic NMR (DNMR): To detect slow conformational exchanges in the pyrrolidine ring or benzylamino group.

- 2D-COSY/HMBC: To assign coupling interactions and verify connectivity, particularly between the bromobenzyl and pyrrolidine moieties.

- X-ray crystallography: For definitive stereochemical assignment if crystallization is feasible .

Contradictory mass spectrometry results (e.g., unexpected m/z peaks) may arise from in-source fragmentation or impurities; high-resolution LC-HRMS is recommended .

Stability and Storage

Q. Q3: What are the critical storage conditions to prevent degradation of this compound?

A: The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions. Storage recommendations include:

- Temperature: –20°C in a desiccator to minimize thermal degradation.

- Solvent: Dissolve in anhydrous DCM or THF for long-term storage, avoiding protic solvents like methanol or water.

- Handling: Use inert atmosphere (N/Ar) during weighing to prevent oxidation of the benzylamino group .

Advanced Synthetic Challenges

Q. Q4: How can researchers address low yields in the final coupling step between pyrrolidine and bromobenzylamine?

A: Low yields may result from steric hindrance or competing side reactions. Strategies include:

- Activation of the amine: Use Boc-deprotection with TFA followed by in situ coupling using EDCI/HOBt.

- Microwave-assisted synthesis: Reduce reaction time and improve efficiency (e.g., 80°C for 30 minutes).

- Catalytic systems: Employ Pd-based catalysts for Buchwald-Hartwig amination if traditional methods fail .

Biological Activity Profiling

Q. Q5: What methodologies are suitable for evaluating the biological activity of this compound as a kinase inhibitor precursor?

A: While direct biological data for this compound is limited, analogous tert-butyl ester derivatives are profiled via:

- Enzyme inhibition assays: Test against kinase panels (e.g., JAK/STAT pathways) using fluorescence polarization.

- Cellular uptake studies: Radiolabel the bromine moiety (Br) to track intracellular distribution.

- Molecular docking: Use Schrödinger Suite or AutoDock to predict binding affinity to ATP-binding pockets .

Contradictory Reactivity Data

Q. Q6: How should researchers interpret conflicting reports on the reactivity of the bromobenzyl group in cross-coupling reactions?

A: Discrepancies may arise from differing catalytic systems or steric effects. For example:

- Suzuki-Miyaura coupling: Use Pd(PPh)/KCO in dioxane for aryl boronic acid coupling; if inactive, switch to XPhos ligands.

- SNAr reactivity: Activate the bromine via electron-withdrawing groups (if absent, consider Ullmann coupling with CuI/L-proline) .

Stereochemical Purity Assessment

Q. Q7: What advanced techniques validate the stereochemical purity of the pyrrolidine ring?

A: Chiral HPLC with a CHIRALPAK® column resolves enantiomers. For diastereomers, use NOESY NMR to confirm spatial proximity of substituents. Alternatively, synthesize enantiopure intermediates via asymmetric hydrogenation using Ru-BINAP catalysts .

Computational Modeling

Q. Q8: How can DFT calculations guide the optimization of this compound’s stability?

A: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:

- Hydrolysis susceptibility: Calculate activation energy for tert-butyl ester cleavage under acidic conditions.

- Conformational stability: Identify low-energy conformers of the pyrrolidine ring to inform derivatization strategies .

Scale-Up Challenges

Q. Q9: What are critical considerations for scaling up synthesis while maintaining reproducibility?

A: Key factors include:

- Solvent choice: Replace DCM with toluene for safer large-scale reactions.

- Catalyst recycling: Immobilize Pd catalysts on silica to reduce costs.

- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progression .

Degradation Pathway Analysis

Q. Q10: How can forced degradation studies (e.g., hydrolysis) inform impurity profiling?

A: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-QTOF-MS. Major impurities likely include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.